

A Technical Guide to the Natural Occurrence of Stable Tungsten Isotopes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tungsten-183**

Cat. No.: **B082725**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of stable tungsten isotopes. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who require detailed information on the isotopic composition of tungsten. This document outlines the abundance of tungsten's naturally occurring isotopes, details the experimental protocols for their determination, and presents a visualization of the radioactive decay of Tungsten-180.

Introduction to Tungsten's Stable Isotopes

Tungsten (W), with atomic number 74, is a dense and refractory metal. In its natural state, tungsten is composed of five isotopes. Four of these are considered stable for all practical purposes: ^{182}W , ^{183}W , ^{184}W , and ^{186}W .^{[1][2]} The fifth naturally occurring isotope, ^{180}W , is technically radioactive but possesses an exceptionally long half-life, rendering it effectively stable in most applications.^{[1][3]} Theoretically, all five naturally occurring isotopes are capable of alpha decay to isotopes of hafnium, but this decay has only been observed for ^{180}W .^{[4][5][6]}

Isotopic Abundance of Naturally Occurring Tungsten

The relative abundances of the five naturally occurring tungsten isotopes have been determined with high precision using mass spectrometry techniques. The following table

summarizes the isotopic composition of natural tungsten.

Isotope	Mass (Da)	Natural Abundance (atom %)	Stability	Half-Life (t _{1/2})	Decay Mode	Daughter Product
¹⁸⁰ W	179.94670 1	0.12 ± 0.01	Radioactive	(1.59 ± 0.05) × 10 ¹⁸ years	α	¹⁷⁶ Hf
¹⁸² W	181.94820 2	26.50 ± 0.16	Observationally Stable	> 8.3 × 10 ²¹ years (theoretical)	-	-
¹⁸³ W	182.95022 0	14.31 ± 0.04	Stable	-	-	-
¹⁸⁴ W	183.95092 8	30.64 ± 0.02	Stable	> 29 × 10 ²¹ years (theoretical)	-	-
¹⁸⁶ W	185.95435 7	28.43 ± 0.19	Observationally Stable	> 27 × 10 ²¹ years (theoretical)	-	-

Data sourced from multiple references.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

The Case of Tungsten-180

While ¹⁸⁰W is a naturally occurring isotope, it undergoes alpha decay to Hafnium-176 (¹⁷⁶Hf) with an extremely long half-life of approximately 1.8 × 10¹⁸ years.[\[5\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#) This slow decay rate results in about two alpha decay events per gram of natural tungsten per year, which is a very low level of radioactivity.[\[1\]](#)[\[5\]](#) For the vast majority of applications, ¹⁸⁰W can be treated as a stable isotope.

Experimental Protocols for Isotopic Analysis

The precise determination of tungsten's isotopic abundances is primarily accomplished through two advanced mass spectrometry techniques: Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Thermal Ionization Mass Spectrometry (TIMS)

TIMS is a highly precise method for determining isotope ratios. The protocol for tungsten isotope analysis by Negative Thermal Ionization Mass Spectrometry (N-TIMS) is as follows:

4.1.1. Sample Preparation and Chemical Separation

- Sample Dissolution: The tungsten-containing sample is dissolved, often using a mixture of acids.
- Chemical Separation: Tungsten is chemically separated from the sample matrix using anion exchange chromatography to eliminate isobaric interferences.[7][11] This is a critical step to ensure the purity of the tungsten fraction.

4.1.2. Filament Loading and Ionization

- Filament Preparation: A single rhenium (Re) filament is outgassed to remove any contaminants.[1]
- Sample Loading: The purified tungsten sample, typically in an HCl matrix, is loaded onto the filament.[1]
- Activator Addition: An activator solution, such as one containing lanthanum (La) and gadolinium (Gd), is added to enhance the ionization efficiency of tungsten.[1]
- Ionization: The filament is heated, causing the tungsten to ionize, typically forming negative ions of tungsten oxide (WO_3^-).[9]

4.1.3. Mass Analysis and Detection

- Ion Acceleration and Focusing: The generated ions are accelerated by an electric field and focused into a fine beam.

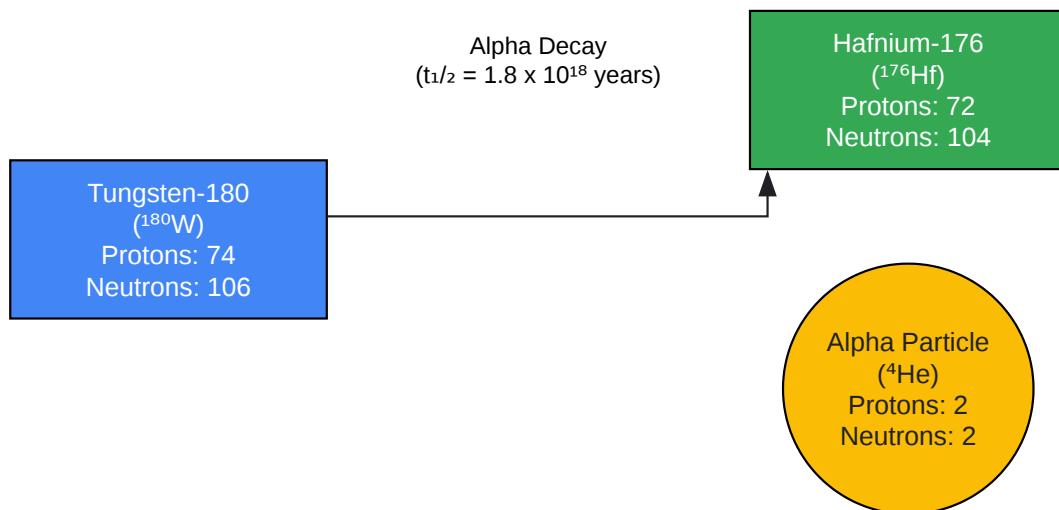
- Mass Separation: The ion beam passes through a magnetic field, which separates the ions based on their mass-to-charge ratio.
- Detection: The separated ion beams are collected by multiple Faraday cups, allowing for the simultaneous measurement of different tungsten isotopes.[10]
- Data Correction: The measured ratios are corrected for instrumental mass fractionation. This is often done by normalizing to a known isotope ratio, such as $^{186}\text{W}/^{183}\text{W}$.[1] Corrections for oxygen isotope interferences on the WO_3^- ions are also applied.[2][10]

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is another powerful technique for high-precision isotope ratio analysis and is well-suited for a wide range of elements, including tungsten.[4][12]

4.2.1. Sample Introduction and Ionization

- Sample Preparation: Similar to TIMS, samples are first dissolved and tungsten is separated from the matrix using chromatography.
- Nebulization: The liquid sample is introduced into a nebulizer, which converts it into a fine aerosol.
- Ionization: The aerosol is transported into an argon plasma, which reaches temperatures of 6,000-10,000 K.[13] The intense heat of the plasma atomizes and ionizes the tungsten atoms.


4.2.2. Mass Analysis and Detection

- Ion Extraction and Focusing: The ions are extracted from the plasma and focused into a beam.
- Mass Separation: The ion beam is passed through a magnetic sector that separates the ions according to their mass-to-charge ratio.

- Detection: Multiple collectors simultaneously measure the ion beams of the different tungsten isotopes.
- Data Analysis: The measured isotope ratios are corrected for mass bias, often using a standard-sample bracketing technique or a double-spike method.[14]

Visualization of Tungsten-180 Decay

The following diagram illustrates the alpha decay of the naturally occurring radioactive isotope Tungsten-180 to Hafnium-176.

[Click to download full resolution via product page](#)

Caption: Alpha decay of Tungsten-180 to Hafnium-176.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 4. Multikollektor-ICP-MS (MC-ICP-MS) | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. Isotopes_of_tungsten [chemeurope.com]
- 6. Isotopes of tungsten - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Atomic Weights and Isotopic Compositions for Tungsten [physics.nist.gov]
- 9. Tungsten isotope ratio determinations by negative thermal ionization mass spectrometry - STEMart [ste-mart.com]
- 10. drum.lib.umd.edu [drum.lib.umd.edu]
- 11. TUNGSTEN ISOTOPIC EVIDENCE FOR DISPROPORTIONAL LATE ACCRETION TO THE EARTH AND MOON - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multicollector-Inductively Coupled Plasma Mass Spectrometer (MC-ICPMS) [serc.carleton.edu]
- 13. Neptune | Multicollector ICP-MS: GFZ [gfz.de]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Natural Occurrence of Stable Tungsten Isotopes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082725#natural-occurrence-of-stable-tungsten-isotopes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com